1,3-Dimethylindolin-2-one

概要

説明

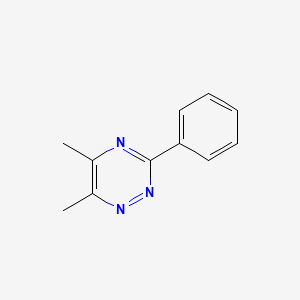

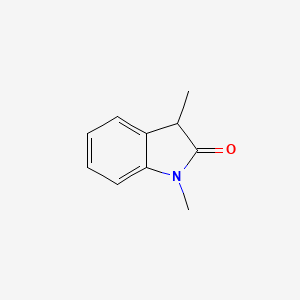

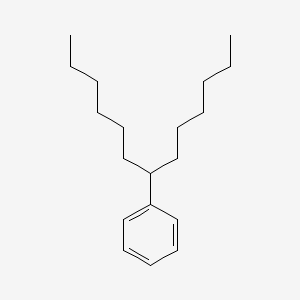

1,3-Dimethylindolin-2-one , also known as 3,3-dimethylindolin-2-one , is a chemical compound with the molecular formula C10H11NO . It falls within the class of indolinone derivatives and exhibits interesting properties due to its unique structure .

Synthesis Analysis

The synthesis of this compound involves various methods, including cyclization reactions. Researchers have explored both traditional and novel synthetic routes to obtain this compound. These methods often utilize starting materials such as indole derivatives and aldehydes or ketones. The choice of reaction conditions and catalysts significantly influences the yield and selectivity of the synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring fused with a five-membered lactam ring. The two methyl groups at positions 3 and 3’ contribute to its distinct properties. The conjugated system within the molecule plays a crucial role in its electronic behavior and reactivity .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

科学的研究の応用

Kinetic Isotope Effect Models

1,3-Dimethylindolin-2-one has been utilized in exploring kinetic hydrogen isotope effects in base-catalyzed enolisation reactions and the decarboxylation of 3-indole carboxylates. These studies reveal variations in free energy barriers and transition state modes related to different substituents, offering insights into reaction dynamics and molecular interactions (Rzepa, 2016).

Rotational Barrier Studies

Research on 2-aryl indoline derivatives, including 1-acyl-2-aryl-3,3-dimethylindolines, has been conducted to determine the rotational process of the 2-aryl ring. Using density functional theory, scientists determined the barrier height for this rotation, providing valuable information on the conformers' stability and potential for isolation (Eto et al., 2014).

Nanomedicine and Theranostics

In the field of nanomedicine, this compound derivatives have been used to create multifunctional carbon dots for near-infrared fluorescence imaging and photothermal cancer therapy. These carbon dots demonstrate potential as theranostic agents for efficient cancer imaging and treatment, highlighting their significance in medical applications (Zheng et al., 2016).

Organic Electronics

This compound derivatives have been investigated in the development of organic thin film transistors. These studies focus on understanding the correlation between molecular structure, film ordering, and charge transport ability in organic electronics, indicating potential applications in various electronic devices (Liess et al., 2015).

Photocatalysis

This compound has been used in enhancing the photocatalytic activity of TiO2 nanoparticles under visible light. Research demonstrates that this compound-based squarylium dye-sensitized TiO2 nanoparticles exhibit significantly increased photocatalytic efficiency, suggesting applications in environmental cleanup and renewable energy (Li et al., 2013).

Communication Technology

In the field of communication technology, derivatives of this compound have been used in developing color-selective organic photodetectors for two-channel visible light communications systems. This application demonstrates the potential of organic electronics in communication technology (Li et al., 2016).

Solar Energy

Research on carboxylated cyanine dyes, including this compound derivatives, has explored their use in improving photoelectric conversion efficiency in dye-sensitized solar cells. These findings highlight the potential of these compounds in enhancing solar energy harvesting technologies (Wu et al., 2009).

特性

IUPAC Name |

1,3-dimethyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-8-5-3-4-6-9(8)11(2)10(7)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYYHINCXXUDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456498 | |

| Record name | dimethyl oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24438-17-3 | |

| Record name | dimethyl oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[h]-1,6-naphthyridine, 5-chloro-](/img/structure/B3050155.png)

![2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3050171.png)

![2-[(methylsulfonyl)methyl]-1H-benzimidazole](/img/structure/B3050174.png)

![Benzo[1,2-b:5,4-b']bisbenzofuran](/img/structure/B3050175.png)